molecular formula C13H14N2O2S2 B2615815 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034386-72-4

1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No. B2615815
CAS RN: 2034386-72-4
M. Wt: 294.39
InChI Key: CHAHHKLYZSCSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone, also known as TTP, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TTP is a heterocyclic compound that contains a pyrrolidine ring, a thiophene ring, and a thiazole ring. It has a molecular formula of C14H14N2O2S2 and a molecular weight of 318.4 g/mol.

Mechanism of Action

The exact mechanism of action of 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is not fully understood. However, studies have shown that 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of topoisomerase II activity can lead to DNA damage and cell death, which may explain 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone's antitumor activity.
Biochemical and Physiological Effects:
1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. In addition, 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is its relatively simple synthesis method, which makes it readily available for laboratory experiments. In addition, 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has been shown to have a range of potential applications in various fields of scientific research. However, one limitation of 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone. One area of interest is the development of new cancer drugs based on 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone. Further studies are needed to better understand the mechanism of action of 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone and its potential applications in cancer treatment. In addition, 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone's antimicrobial activity makes it a promising candidate for the development of new antibiotics. Further research is also needed to explore the potential anti-inflammatory effects of 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone and its applications in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone involves the reaction of 3-(thiazol-2-yl)oxypropan-1-amine with 3-bromothiophene in the presence of potassium carbonate. The resulting product is then treated with 2-bromoacetophenone to yield 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone. The synthesis of 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is relatively straightforward and can be achieved using standard laboratory techniques.

Scientific Research Applications

1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has shown potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs. 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer drugs. In addition, 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has also been shown to have antimicrobial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c16-12(7-10-2-5-18-9-10)15-4-1-11(8-15)17-13-14-3-6-19-13/h2-3,5-6,9,11H,1,4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAHHKLYZSCSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

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